
Acetonitrile, (purin-6-ylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, (purin-6-ylthio)-: is a compound that combines the properties of acetonitrile and purine-6-thiol. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and chromatography . Purine-6-thiol is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, (purin-6-ylthio)- typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. This reaction is carried out in an aqueous medium at elevated temperatures (around 100°C) in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions are carefully controlled to preserve the ester grouping and avoid hydrolysis .
Industrial Production Methods: While specific industrial production methods for acetonitrile, (purin-6-ylthio)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Acetonitrile, (purin-6-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetonitrile, (purin-6-ylthio)- is used as a building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an antimetabolite, interfering with nucleic acid metabolism and exhibiting anticancer properties .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It is also explored for its antiviral and antimicrobial activities .
Industry: Acetonitrile, (purin-6-ylthio)- is used in the synthesis of peptides and other biologically active molecules. Its role as a versatile intermediate makes it valuable in the production of various chemical products .
Mechanism of Action
The mechanism of action of acetonitrile, (purin-6-ylthio)- involves its interaction with nucleic acids and proteins. The purine-6-thiol moiety can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antiviral activities . The compound may also interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.
Purine-6-thiol: A purine derivative with potential anticancer properties.
Aminoacetonitrile: A related compound used in the synthesis of amino acids and peptides.
Uniqueness: Acetonitrile, (purin-6-ylthio)- is unique due to its combination of acetonitrile and purine-6-thiol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an antimetabolite and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5443-91-4 |
|---|---|
Molecular Formula |
C7H5N5S |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C7H5N5S/c8-1-2-13-7-5-6(10-3-9-5)11-4-12-7/h3-4H,2H2,(H,9,10,11,12) |
InChI Key |
YPTKQMBEDCVGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)

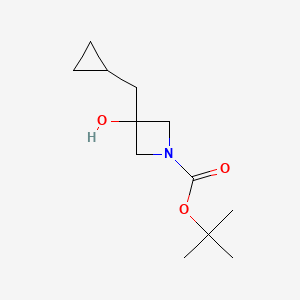
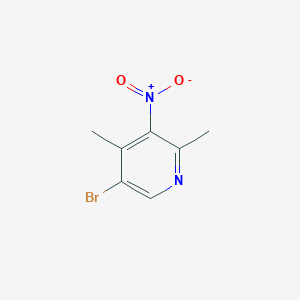

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

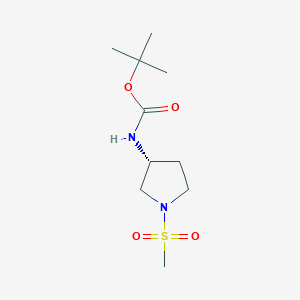
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
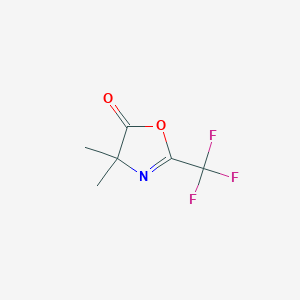
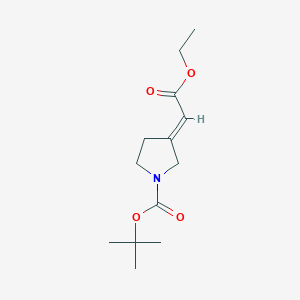
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
